molecular formula C19H19N3OS B5757684 1-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}piperidine

1-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}piperidine

Cat. No. B5757684
M. Wt: 337.4 g/mol
InChI Key: XBMXOWNHJKNHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}piperidine, commonly known as PTZTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of PTZTP is not fully understood. However, it has been found to modulate the activity of various neurotransmitters and receptors, including GABA, glutamate, and dopamine receptors. PTZTP has been found to enhance GABAergic neurotransmission and inhibit glutamatergic neurotransmission, leading to its anticonvulsant and anxiolytic effects. PTZTP has also been found to modulate dopamine receptors, leading to its potential applications in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
PTZTP has been found to exhibit a wide range of biochemical and physiological effects. It has been found to have anticonvulsant, anxiolytic, and antidepressant effects. PTZTP has also been found to enhance learning and memory, making it a potential compound for the treatment of neurodegenerative diseases. Additionally, PTZTP has been found to exhibit antioxidant and anti-inflammatory effects, making it a promising compound for the treatment of various diseases associated with oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

PTZTP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and its effects are well characterized. However, there are also some limitations to its use. PTZTP has been found to exhibit some toxicity at high doses, which can limit its use in certain experiments. Additionally, PTZTP has been found to have limited water solubility, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of PTZTP. One potential direction is the development of PTZTP analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of PTZTP and its potential applications in the treatment of various diseases. PTZTP has also been found to have potential applications in the field of drug delivery, and further studies are needed to explore this potential. Finally, PTZTP has been found to exhibit some toxicity at high doses, and further studies are needed to fully understand the safety profile of this compound.

Synthesis Methods

The synthesis of PTZTP involves the reaction of piperidine with 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxylic acid chloride. The resulting product is then purified through recrystallization to obtain pure PTZTP. This synthesis method has been described in detail in the literature and has been found to be reliable and efficient.

Scientific Research Applications

PTZTP has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. PTZTP has been used in studies related to neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been used in studies related to epilepsy, anxiety, and depression. PTZTP has been found to modulate the activity of various neurotransmitters and receptors, making it a promising compound for drug development.

properties

IUPAC Name

(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-19(21-11-5-2-6-12-21)16-14-22(15-8-3-1-4-9-15)20-18(16)17-10-7-13-24-17/h1,3-4,7-10,13-14H,2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMXOWNHJKNHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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